6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused furo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid with 2-methylpropanoic acid, followed by successive reactions of chlorination, amination, and heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds.
Scientific Research Applications
6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2,1-b]pyrimidine
- 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives
Uniqueness
6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its fused furo-pyrimidine ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
25844-51-3 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6,6-dimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N2O2/c1-14(2)11(9-6-4-3-5-7-9)10-12(17)15-8-16-13(10)18-14/h3-8,11H,1-2H3,(H,15,16,17) |
InChI Key |
SWDMUCYEVINBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(O1)N=CNC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.